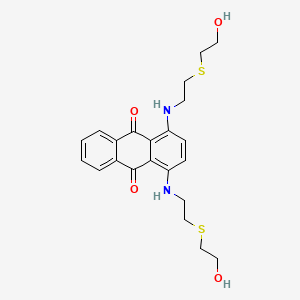
9,10-Anthracenedione, 1,4-bis((2-((2-hydroxyethyl)thio)ethyl)amino)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9,10-Anthracenedione, 1,4-bis((2-((2-hydroxyethyl)thio)ethyl)amino)- is a synthetic organic compound belonging to the anthracenedione family This compound is characterized by its unique structure, which includes two hydroxyethylthioethylamino groups attached to the anthracenedione core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione, 1,4-bis((2-((2-hydroxyethyl)thio)ethyl)amino)- typically involves multiple steps. The starting material, 9,10-anthracenedione, undergoes a series of reactions to introduce the hydroxyethylthioethylamino groups. Common reagents used in these reactions include ethylene glycol, thioethanol, and amines. The reaction conditions often involve heating and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes purification steps such as recrystallization or chromatography to isolate the final product.
化学反应分析
Types of Reactions
9,10-Anthracenedione, 1,4-bis((2-((2-hydroxyethyl)thio)ethyl)amino)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the anthracenedione core to anthracene derivatives.
Substitution: The hydroxyethylthioethylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve nucleophiles like halides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce anthracene derivatives.
科学研究应用
Chemistry: It is used as a precursor for synthesizing other complex organic molecules.
Industry: It may be used in the development of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism by which 9,10-Anthracenedione, 1,4-bis((2-((2-hydroxyethyl)thio)ethyl)amino)- exerts its effects involves interaction with cellular components. In biological systems, it can alter cell cycle kinetics, particularly blocking cell cycle progression at the G2-M phases . This action is concentration-dependent and can lead to increased cellular RNA and changes in nucleolar size. The compound’s antineoplastic properties are attributed to its ability to induce cell cycle arrest and apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
Mitoxantrone: Another anthracenedione derivative with antineoplastic properties.
Doxorubicin: An anthracycline antibiotic used in cancer treatment.
Daunorubicin: Similar to doxorubicin, used in chemotherapy.
Uniqueness
9,10-Anthracenedione, 1,4-bis((2-((2-hydroxyethyl)thio)ethyl)amino)- is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to interact with cellular components and alter cell cycle progression sets it apart from other similar compounds.
属性
CAS 编号 |
65271-74-1 |
|---|---|
分子式 |
C22H26N2O4S2 |
分子量 |
446.6 g/mol |
IUPAC 名称 |
1,4-bis[2-(2-hydroxyethylsulfanyl)ethylamino]anthracene-9,10-dione |
InChI |
InChI=1S/C22H26N2O4S2/c25-9-13-29-11-7-23-17-5-6-18(24-8-12-30-14-10-26)20-19(17)21(27)15-3-1-2-4-16(15)22(20)28/h1-6,23-26H,7-14H2 |
InChI 键 |
AMSSDFXLTLVWDA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)NCCSCCO)NCCSCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















